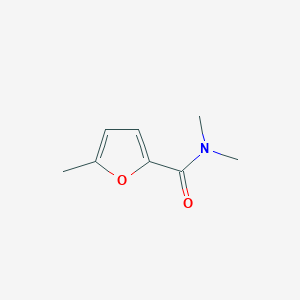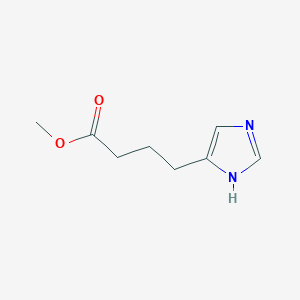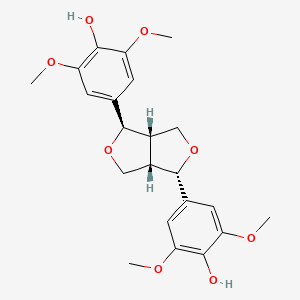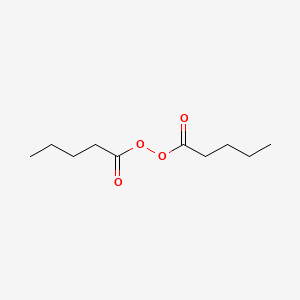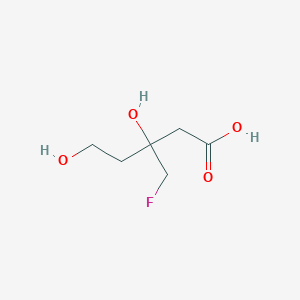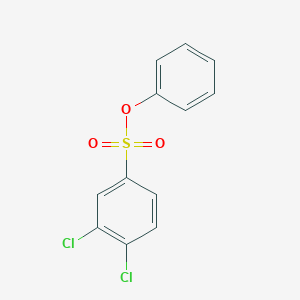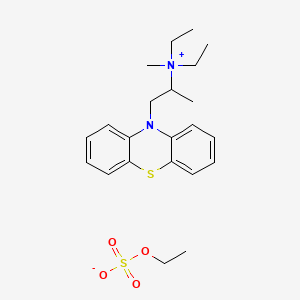
Diethylmethyl(1-methyl-2-phenothiazin-10-ylethyl)ammonium ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylmethyl(1-methyl-2-phenothiazin-10-ylethyl)ammonium ethyl sulfate is a complex organic compound with a molecular formula of C22H32N2O4S2 . This compound belongs to the class of quaternary ammonium salts and is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl(1-methyl-2-phenothiazin-10-ylethyl)ammonium ethyl sulfate typically involves the reaction of diethylmethylamine with 1-methyl-2-phenothiazine-10-ylethyl chloride in the presence of an appropriate solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethylmethyl(1-methyl-2-phenothiazin-10-ylethyl)ammonium ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, hydroxides, or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Diethylmethyl(1-methyl-2-phenothiazin-10-ylethyl)ammonium ethyl sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethylmethyl(1-methyl-2-phenothiazin-10-ylethyl)ammonium ethyl sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Diethylmethyl(1-phenothiazin-10-ylpropan-2-yl)azanium ethyl sulfate
- Diethylmethyl(2-(10-phenothiazinyl)ethyl)ammonium iodide
Uniqueness
Diethylmethyl(1-methyl-2-phenothiazin-10-ylethyl)ammonium ethyl sulfate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from similar compounds .
Properties
CAS No. |
58-35-5 |
|---|---|
Molecular Formula |
C22H32N2O4S2 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
diethyl-methyl-(1-phenothiazin-10-ylpropan-2-yl)azanium;ethyl sulfate |
InChI |
InChI=1S/C20H27N2S.C2H6O4S/c1-5-22(4,6-2)16(3)15-21-17-11-7-9-13-19(17)23-20-14-10-8-12-18(20)21;1-2-6-7(3,4)5/h7-14,16H,5-6,15H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
IDCUMDAEMYMVJH-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R,4S,5S,6R,9S,11S,13R,15R)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate](/img/structure/B14752952.png)
![2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide](/img/structure/B14752958.png)

![N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B14752975.png)
![6-Oxabicyclo[3.2.1]octane](/img/structure/B14752976.png)
![4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B14752979.png)
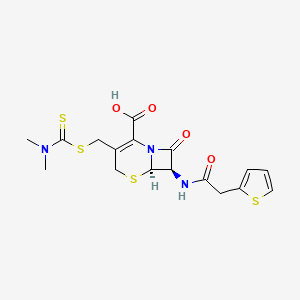
![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)
